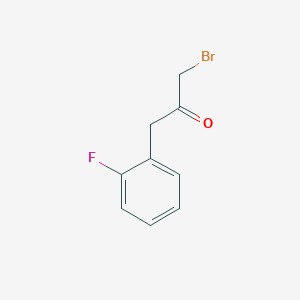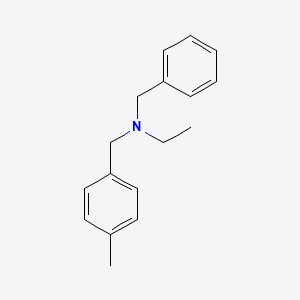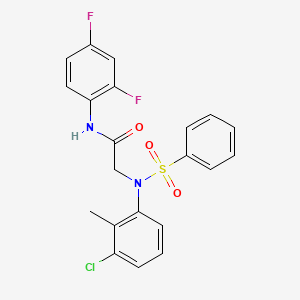
N~2~-(3-chloro-2-methylphenyl)-N-(2,4-difluorophenyl)-N~2~-(phenylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(3-chloro-2-methylphenyl)-N-(2,4-difluorophenyl)-N~2~-(phenylsulfonyl)glycinamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of multiple functional groups, including chloro, methyl, difluorophenyl, and phenylsulfonyl groups, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3-chloro-2-methylphenyl)-N-(2,4-difluorophenyl)-N~2~-(phenylsulfonyl)glycinamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group with a nucleophile
Amination Reactions:
Sulfonylation Reactions: The phenylsulfonyl group can be introduced through sulfonylation reactions, typically involving the reaction of a suitable precursor with a sulfonyl chloride reagent.
Industrial Production Methods
Industrial production of N2-(3-chloro-2-methylphenyl)-N-(2,4-difluorophenyl)-N~2~-(phenylsulfonyl)glycinamide involves scaling up the laboratory synthesis methods to produce the compound in large quantities. This requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
N~2~-(3-chloro-2-methylphenyl)-N-(2,4-difluorophenyl)-N~2~-(phenylsulfonyl)glycinamide undergoes various types of chemical reactions, including:
Oxidation Reactions: The compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.
Reduction Reactions: Reduction reactions involve the gain of electrons, leading to the formation of reduced products.
Substitution Reactions: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent choice, and reaction time are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.
科学的研究の応用
N~2~-(3-chloro-2-methylphenyl)-N-(2,4-difluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is used to study the effects of various functional groups on biological activity. It can serve as a model compound for understanding structure-activity relationships.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of N2-(3-chloro-2-methylphenyl)-N-(2,4-difluorophenyl)-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to target molecules, leading to changes in their activity. For example, the chloro and difluorophenyl groups may interact with enzyme active sites, while the phenylsulfonyl group may modulate protein-protein interactions.
類似化合物との比較
Similar Compounds
Similar compounds to N2-(3-chloro-2-methylphenyl)-N-(2,4-difluorophenyl)-N~2~-(phenylsulfonyl)glycinamide include:
N~2~-(3-chloro-2-methylphenyl)-N-(2,4-difluorophenyl)glycinamide: Lacks the phenylsulfonyl group, resulting in different chemical properties.
N~2~-(3-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycinamide: Lacks the difluorophenyl group, leading to variations in biological activity.
N~2~-(2,4-difluorophenyl)-N-(phenylsulfonyl)glycinamide: Lacks the chloro and methyl groups, affecting its chemical reactivity.
Uniqueness
The uniqueness of N2-(3-chloro-2-methylphenyl)-N-(2,4-difluorophenyl)-N~2~-(phenylsulfonyl)glycinamide lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific research and industrial applications.
特性
分子式 |
C21H17ClF2N2O3S |
|---|---|
分子量 |
450.9 g/mol |
IUPAC名 |
2-[N-(benzenesulfonyl)-3-chloro-2-methylanilino]-N-(2,4-difluorophenyl)acetamide |
InChI |
InChI=1S/C21H17ClF2N2O3S/c1-14-17(22)8-5-9-20(14)26(30(28,29)16-6-3-2-4-7-16)13-21(27)25-19-11-10-15(23)12-18(19)24/h2-12H,13H2,1H3,(H,25,27) |
InChIキー |
LSUHZBKBKILJDZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=C1Cl)N(CC(=O)NC2=C(C=C(C=C2)F)F)S(=O)(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methyl}morpholine](/img/structure/B12451727.png)
![5-[3-Bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B12451730.png)
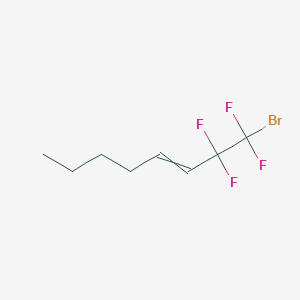
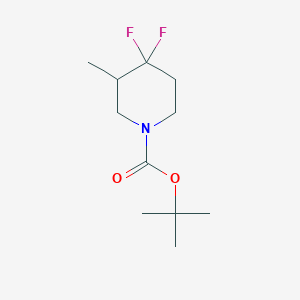
![N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B12451738.png)
![4-{[(2-Methylpropanoyl)carbamothioyl]amino}benzoic acid](/img/structure/B12451749.png)
![6-[(2-Chlorobenzyl)sulfanyl]-2,3'-bipyridine-5-carbonitrile](/img/structure/B12451758.png)
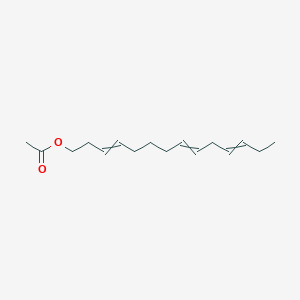
![(2R,3R,4S,5R)-2-(4-Difluoromethyl-6-(3,4-dimethoxyphenyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B12451768.png)
![4-[5,7-Dichloro-2-(2-methylprop-1-en-1-yl)-1-benzofuran-3-yl]morpholine](/img/structure/B12451776.png)
![1,2-Dihydro-2-trifluoromethyl-4H-thieno-[2,3-C]-chromene-3,3,4-trione](/img/structure/B12451779.png)
![N'~1~,N'~4~-bis[(2-methylphenoxy)acetyl]butanedihydrazide](/img/structure/B12451786.png)
